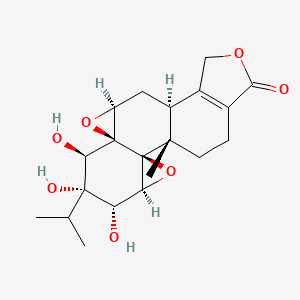
Epi-triptolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi-triptolide is a derivative of triptolide, a diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii Hook F. Triptolide and its derivatives, including this compound, have garnered significant attention due to their potent biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of epi-triptolide involves multiple steps, starting from triptolide. The process typically includes selective epoxidation and functional group modifications to achieve the desired stereochemistry. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Epi-triptolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the epoxide groups, leading to different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols under basic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives with potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Epi-triptolide has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing novel compounds with enhanced biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential in treating autoimmune diseases, cancers, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Epi-triptolide exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting apoptosis.
Modulation of HSP70: It decreases the expression of heat shock protein 70 (HSP70), leading to increased cellular stress and apoptosis.
Calcium Release: this compound affects calcium release, contributing to its cytotoxic effects on cancer cells
Vergleich Mit ähnlichen Verbindungen
Epi-triptolide is compared with other similar compounds, such as:
Triptolide: The parent compound with similar biological activities but higher toxicity.
Celastrol: Another compound from Tripterygium wilfordii Hook F. with anti-inflammatory and anticancer properties.
Tripdiolide: A derivative with distinct pharmacological profiles
Uniqueness: this compound stands out due to its balanced profile of potent biological activities and relatively lower toxicity compared to its parent compound, triptolide .
Eigenschaften
Molekularformel |
C20H26O7 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(1S,2S,4S,5S,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 |
InChI-Schlüssel |
DYVDZVMUDBCZSA-CIVMWXNOSA-N |
Isomerische SMILES |
CC(C)[C@@]1([C@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |
Kanonische SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
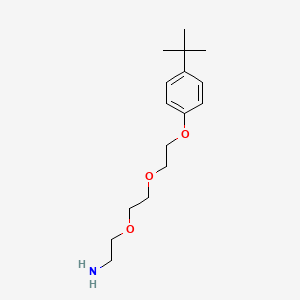
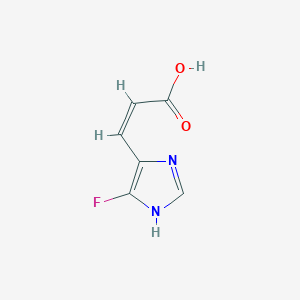


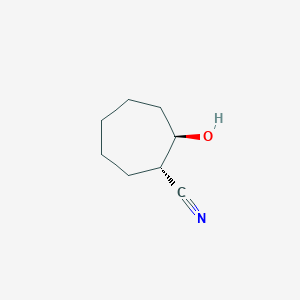
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
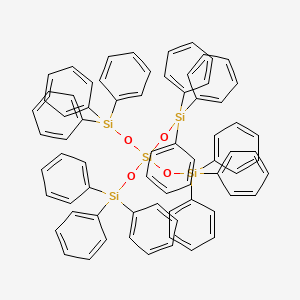
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
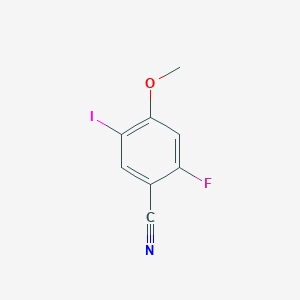
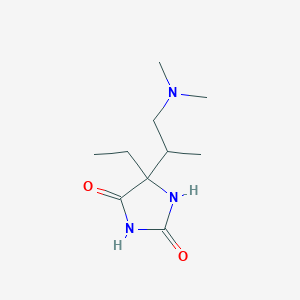
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)

